molecular formula C26H21ClF3N7O B12870231 8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride

8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride

Cat. No.: B12870231
M. Wt: 539.9 g/mol
InChI Key: COQHCOIWYVZIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, trifluoromethyl, and cyano groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine derivatives, followed by the introduction of the trifluoromethyl and cyano groups. Key steps include:

    Formation of Pyridine Derivatives: Starting with commercially available pyridine compounds, various functional groups are introduced through nucleophilic substitution and electrophilic aromatic substitution reactions.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Formation of Imidazoquinoline Core: Cyclization reactions are employed to form the imidazoquinoline core, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Final Assembly and Chloride Addition: The final steps involve coupling the intermediate compounds and introducing the chloride ion to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine rings, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3, hydrogen peroxide (H2O2)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4), catalytic hydrogenation

    Substitution Reagents: Alkyl halides, aryl halides, Grignard reagents

Major Products

    Oxidation Products: Corresponding oxides or ketones

    Reduction Products: Amines or alcohols

    Substitution Products: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular pathways and mechanisms.

Medicine

Medically, the compound is being explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific receptors or enzymes involved in diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings, as well as in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of their activity. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium bromide
  • 8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium iodide

Uniqueness

Compared to similar compounds, 8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride is unique due to its specific combination of functional groups and its chloride ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H21ClF3N7O

Molecular Weight

539.9 g/mol

IUPAC Name

2-[5-[8-[6-amino-5-(trifluoromethyl)pyridin-1-ium-3-yl]-3-methyl-2-oxoimidazo[4,5-c]quinolin-1-yl]pyridin-2-yl]-2-methylpropanenitrile;chloride

InChI

InChI=1S/C26H20F3N7O.ClH/c1-25(2,13-30)21-7-5-16(11-33-21)36-22-17-8-14(15-9-18(26(27,28)29)23(31)34-10-15)4-6-19(17)32-12-20(22)35(3)24(36)37;/h4-12H,1-3H3,(H2,31,34);1H

InChI Key

COQHCOIWYVZIGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC(=C([NH+]=C5)N)C(F)(F)F.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.